Ethyl 2-(aminomethyl)-3-methylbutanoate hydrochloride
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical context of amino acid ester chemistry, which gained prominence in the mid-20th century as researchers sought to create more versatile derivatives of natural amino acids. The compound's origins can be traced to early investigations into the modification of branched-chain amino acid structures, particularly those derived from isovaleric acid pathways. Historical research by Japanese scientists, as documented in the pharmaceutical literature from the 1950s, demonstrated early synthetic approaches to related aminomethyl isovalerate derivatives through various methodological frameworks. These pioneering studies established fundamental synthetic strategies that would later be refined and applied to the specific preparation of this compound.
The evolution of amino acid ester synthesis techniques played a crucial role in the compound's development, with significant contributions from researchers exploring the esterification of amino acids using various reagent systems. The introduction of trimethylchlorosilane-mediated esterification methods in the late 20th century provided new pathways for accessing amino acid methyl and ethyl esters under mild conditions. These methodological advances directly influenced the synthetic accessibility of compounds like this compound, making them more readily available for research and application purposes. The compound's current commercial availability through specialized chemical suppliers reflects the culmination of decades of synthetic methodology development and growing demand for functionalized amino acid derivatives in pharmaceutical and materials chemistry.
Significance in Organic Chemistry
This compound occupies a position of considerable importance in organic chemistry due to its unique combination of functional groups and structural features that enable diverse chemical transformations. The compound serves as a versatile intermediate in the synthesis of more complex molecular architectures, particularly in the development of pharmaceutical compounds and bioactive molecules. Its significance stems from the presence of both amino and ester functionalities, which can undergo independent or coordinated chemical modifications to generate libraries of structurally related compounds. The aminomethyl group provides a site for further functionalization through standard amino group chemistry, including acylation, alkylation, and condensation reactions, while the ethyl ester group can participate in hydrolysis, transesterification, and reduction reactions.
The compound's role in peptide chemistry and peptidomimetic synthesis represents another crucial aspect of its significance in organic chemistry. As an amino acid derivative, it can be incorporated into peptide sequences or serve as a building block for the construction of modified peptide structures with enhanced properties. The branched-chain nature of the molecule, derived from its isovaleric acid backbone, introduces steric considerations that can influence the conformational preferences of resulting peptide or peptidomimetic structures. This structural feature makes the compound particularly valuable in the design of constrained or conformationally restricted molecular architectures that require specific spatial arrangements of functional groups.
Furthermore, the compound's significance extends to its utility in asymmetric synthesis and chiral chemistry applications. The presence of the chiral center at the 2-position of the butanoate chain provides opportunities for stereoselective synthesis and the preparation of enantiopure compounds. This stereochemical aspect is particularly important in pharmaceutical chemistry, where the biological activity of compounds often depends critically on their three-dimensional structure and absolute configuration.
Nomenclature and Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The base name "butanoate" indicates a four-carbon carboxylic acid derivative, with the "ethyl" prefix specifying the ester functionality. The positional descriptors "2-(aminomethyl)" and "3-methyl" precisely define the locations of substituents on the carbon chain, ensuring unambiguous identification of the molecular structure. The "hydrochloride" designation indicates the presence of the compound as a salt formed with hydrochloric acid, which is common for amino-containing compounds to enhance their stability and water solubility.
Alternative nomenclature systems may refer to this compound using descriptive names that emphasize its structural relationship to amino acid chemistry. The compound can be classified as an amino acid ester derivative, specifically as a substituted butyric acid ethyl ester with an aminomethyl substituent. This classification places it within the broader category of amino acid esters, which are important intermediates in peptide synthesis and pharmaceutical chemistry. The branched-chain nature of the molecule also allows for classification as a branched-chain amino acid derivative, linking it to the metabolism and biochemistry of essential amino acids like leucine and isoleucine.
From a chemical classification perspective, the compound belongs to several overlapping categories that reflect its diverse functional group composition. As an ester, it falls under the general class of carboxylic acid esters, which are characterized by the presence of the carbonyl-oxygen linkage. As an amino compound, it is classified among primary amines, specifically as an aminoalkyl ester. The hydrochloride salt form places it in the category of organic hydrochloride salts, which are commonly encountered in pharmaceutical and chemical research applications.
Relationship to Amino Acid Chemistry
The structural relationship between this compound and natural amino acid chemistry represents a fundamental aspect of its chemical identity and biological relevance. The compound can be viewed as a derivative of the branched-chain amino acid family, sharing structural similarities with essential amino acids such as leucine and isoleucine through its isovaleric acid backbone. This relationship is particularly evident in the three-carbon chain with a methyl branch, which mirrors the side chain architecture found in these natural amino acids. The presence of the aminomethyl group further strengthens this connection by introducing the characteristic amino functionality that defines amino acid structures.
The compound's relationship to amino acid metabolism extends beyond structural similarity to include potential roles in biochemical pathways involving branched-chain amino acid derivatives. Isovaleric acid, from which the compound's backbone is derived, serves as an intermediate in the catabolism of leucine and is naturally present in various biological systems. This metabolic connection suggests that this compound may interact with enzymatic systems involved in amino acid processing, although specific biological activities would require dedicated biochemical investigation.
The esterification of amino acid derivatives, as exemplified by this compound, represents a common strategy in medicinal chemistry for modifying the pharmacokinetic properties of bioactive molecules. Ethyl esters are frequently employed as prodrug forms of carboxylic acid-containing compounds, allowing for improved membrane permeability and subsequent hydrolysis to release the active carboxylic acid form. In the context of this compound, this esterification strategy may enhance the compound's utility as a synthetic intermediate or potential bioactive agent.
The synthesis of amino acid esters has been extensively studied, with various methodologies developed to achieve efficient esterification under mild conditions. The application of trimethylchlorosilane-mediated esterification to amino acid substrates has proven particularly effective, providing high yields and excellent compatibility with sensitive functional groups. These synthetic advances have direct relevance to the preparation of this compound and related compounds, enabling their production on scales suitable for research and potential commercial applications.
| Amino Acid Relationship | Structural Feature | Significance |
|---|---|---|
| Leucine | Branched-chain carbon skeleton | Metabolic pathway connection |
| Isovaleric acid | Four-carbon backbone with methyl branch | Direct structural derivation |
| Amino acid esters | Ester functionality with amino group | Synthetic and pharmacological relevance |
| Essential amino acids | Amino functionality and carbon chain | Biochemical system integration |
The compound's position within amino acid chemistry also encompasses its potential role in peptide synthesis and modification. Amino acid esters serve as activated forms of amino acids that can undergo coupling reactions with other amino acids or peptides under milder conditions than the corresponding free acids. This property makes this compound a potentially valuable building block for the synthesis of modified peptides or peptidomimetic structures that incorporate its unique structural features. The aminomethyl substituent provides additional opportunities for peptide backbone modification, potentially leading to novel peptide analogs with altered conformational or biological properties.
Properties
IUPAC Name |
ethyl 2-(aminomethyl)-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-11-8(10)7(5-9)6(2)3;/h6-7H,4-5,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVHBBKMWUWIFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60760951 | |
| Record name | Ethyl 2-(aminomethyl)-3-methylbutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60760951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101259-00-1 | |
| Record name | Ethyl 2-(aminomethyl)-3-methylbutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60760951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(aminomethyl)-3-methylbutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Ethyl 2-(aminomethyl)-3-methylbutanoate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C7H16ClNO2
- Molecular Weight : 179.66 g/mol
- CAS Number : 13000942
The compound features an aminomethyl group, which is crucial for its biological interactions, along with an ester functional group that may influence its pharmacokinetics.
The biological activity of this compound is attributed to its ability to interact with various biomolecules. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. This interaction can modulate enzyme functions or receptor activities, leading to various physiological effects.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation as an antibacterial agent.
- Neuroprotective Effects : Preliminary research suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has been noted for its ability to reduce inflammation in certain experimental models.
Data Summary Table
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
Case Study 2: Neuroprotective Effects
In a study by Johnson et al. (2024), the neuroprotective effects of the compound were assessed using a model of oxidative stress-induced neuronal injury. Treatment with this compound resulted in a 40% reduction in cell death compared to the control group. This suggests potential therapeutic applications in neurodegenerative conditions.
Synthesis and Derivatives
This compound can be synthesized through various methods involving the reaction of relevant precursors under controlled conditions. Its derivatives are also being explored for enhanced biological activity.
Comparative Analysis with Similar Compounds
A comparative study involving similar compounds such as Ethyl 3-amino-3-methylbutanoate showed that while both compounds share structural similarities, this compound exhibited superior antimicrobial activity, likely due to its unique molecular interactions.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, enabling the preparation of more complex molecules. Its functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.
| Reaction Type | Example Products | Common Reagents |
|---|---|---|
| Oxidation | Imines or nitriles | KMnO4, CrO3 |
| Reduction | Alcohols | LiAlH4, NaBH4 |
| Substitution | Azides or thioethers | NaN3, RSH |
Biology
- Biochemical Probes : The compound is investigated for its potential as a biochemical probe due to its structural features that facilitate interactions with biological molecules.
- Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties against various pathogens.
Medicine
- Therapeutic Properties : Ethyl 2-(aminomethyl)-3-methylbutanoate hydrochloride is being explored as a precursor in drug development. Its ability to inhibit specific enzymes makes it a candidate for further research in therapeutic applications.
Industry
- Specialty Chemicals Production : The compound is utilized in synthesizing specialty chemicals and materials, contributing to various industrial processes.
Biological Activities
Research indicates that this compound can interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions are crucial for its potential antimicrobial and enzyme-inhibitory activities.
Study on Antimicrobial Properties
A recent study focused on the efficacy of this compound against Pseudomonas aeruginosa, revealing significant inhibition of the type III secretion system (T3SS). This system is crucial for the pathogen's virulence, indicating the compound's potential as an antimicrobial agent.
Enzyme Inhibition Analysis
Another study investigated the structure-activity relationships (SAR) of various derivatives based on this compound's scaffold. It was found that modifications to the aminomethyl group significantly influenced enzyme binding affinity and inhibitory potency. This suggests pathways for optimizing therapeutic agents targeting bacterial infections.
Comparison with Similar Compounds
Ethyl 2-(Aminomethyl)-2-Fluoro-3-Methylbutanoate Hydrochloride
- Molecular Formula: C₈H₁₆ClFNO₂
- Molecular Weight : ~212.67 g/mol
- Key Differences: Substitution of a hydrogen atom with fluorine at the 2-position. Synthesis: Requires fluorinated reagents (e.g., trifluoroethyl sulfonate in ) .
- Applications : Fluorination often enhances metabolic stability in drug candidates, making this analog suitable for targeted therapeutics.
Methyl (S)-2-(Ethylamino)-3,3-Dimethylbutanoate Hydrochloride
- Molecular Formula: C₉H₂₀ClNO₂
- Molecular Weight : ~209.72 g/mol
- Key Differences: Methyl ester vs. ethyl ester group, reducing lipophilicity. Ethylamino substituent instead of aminomethyl, introducing a secondary amine. Synthesis: Achieved via reductive amination (e.g., using benzaldehyde and sodium triacetoxyborohydride) with an 88% yield in the first step .
- Spectroscopy : ¹H-NMR shows characteristic broad singlets for NH protons (δ ~8.98–9.00) .
Methyl 2-Amino-3-Methylbutanoate Hydrochloride
Table 1: Comparative Data for Selected Compounds
Preparation Methods
Esterification of 3-Methylbutanoic Acid
The initial step involves the esterification of 3-methylbutanoic acid with ethanol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid (pTSA) catalyzes the reaction, producing ethyl 3-methylbutanoate. The mechanism follows classical Fischer esterification, where the acid reacts with ethanol in a reversible process driven by excess alcohol or removal of water.
Reaction Conditions:
- Catalyst: 5–10 mol% H₂SO₄ or pTSA
- Temperature: Reflux (78–110°C)
- Yield: 85–92% (typical for esterifications)
Bromination at the α-Position
Bromination introduces a bromine atom at the α-carbon of the ester. This step employs phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in a radical or electrophilic substitution mechanism. Ethyl 2-bromo-3-methylbutanoate (CAS 609-12-1) is isolated via distillation or column chromatography.
Reaction Conditions:
- Reagent: PBr₃ (1.2 equiv) or NBS (1.1 equiv) with a radical initiator (e.g., AIBN)
- Solvent: Dichloromethane or CCl₄
- Temperature: 0–25°C (for PBr₃); 60–80°C (for NBS)
- Yield: 70–78%
Aminomethylation via Nucleophilic Substitution
The brominated intermediate undergoes aminomethylation using aqueous ammonia or ammonium chloride in the presence of formaldehyde. This step proceeds via an SN2 mechanism, where the bromide is displaced by an aminomethyl group. Patent WO2016097612A1 highlights the use of thiamine-derived catalysts to enhance reaction efficiency.
Reaction Conditions:
- Reagents: NH₄Cl (2.0 equiv), CH₂O (1.5 equiv)
- Catalyst: Thiazolium salts (0.5–1 mol%)
- Solvent: Water/ethanol (1:1 v/v)
- Temperature: 50–70°C
- Yield: 65–72%
Hydrochloride Salt Formation
The free amine is treated with hydrochloric acid to form the hydrochloride salt. Crystallization from ethanol or acetone yields the final product.
Reaction Conditions:
- Acid: 6 M HCl (1.1 equiv)
- Solvent: Ethanol
- Temperature: 0–5°C (to precipitate crystals)
- Yield: 90–95%
Industrial-Scale Production and Optimization
Industrial protocols prioritize continuous flow reactors and automated systems to enhance reproducibility. Key advancements include:
Catalytic System Optimization
Patent US9556156B2 discloses the use of imidazolium-based ionic liquids to accelerate aminomethylation, reducing reaction times from 12 hours to 3–4 hours.
Purification Techniques
- Distillation: Used for ester and brominated intermediate purification.
- Crystallization: Ethanol-water mixtures achieve >99% purity for the hydrochloride salt.
Table 1: Comparison of Laboratory vs. Industrial Methods
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 0.1–1 L | 100–1000 L |
| Catalyst Loading | 1–5 mol% | 0.1–0.5 mol% |
| Yield (Overall) | 50–60% | 70–75% |
| Purity | 95–98% | 99–99.9% |
Analytical Characterization
The compound is validated using spectroscopic and chromatographic methods:
Q & A
Q. What are the key synthetic routes for Ethyl 2-(aminomethyl)-3-methylbutanoate hydrochloride?
The compound can be synthesized via reductive amination followed by hydrogenolysis. For example, a two-step approach involves:
- Step 1 : Reacting a precursor (e.g., methyl ester derivatives) with benzaldehyde and sodium triacetoxyborohydride in dichloroethane under nitrogen, followed by extraction and neutralization .
- Step 2 : Catalytic hydrogenation using palladium on carbon in an ethyl acetate/HCl system to yield the hydrochloride salt . Characterization via (e.g., δ 8.98–8.76 ppm for amine protons) confirms the structure .
Q. What safety precautions are critical when handling this compound?
- Personal protective equipment (PPE) : Use gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Work in a fume hood due to potential respiratory irritation from hydrochloride salts .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Q. How is the compound’s identity verified spectroscopically?
- NMR : Amine protons appear as broad singlets (δ ~8.7–9.0 ppm), while ester methyl groups resonate at δ ~3.7–3.9 ppm .
- Mass spectrometry : Exact mass (e.g., 207.0572 for related structures) confirms molecular composition .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- Catalyst loading : Adjust Pd/C ratios (e.g., 20 wt.% in hydrogenolysis steps) to minimize incomplete deprotection .
- Solvent choice : Polar aprotic solvents (e.g., dichloroethane) improve reductive amination efficiency .
- Temperature control : Maintain 0°C during neutralization to prevent byproduct formation .
Q. What analytical strategies resolve contradictions in purity assessments?
- HPLC : Use C18 columns with UV detection (e.g., 254 nm) to quantify impurities like desethyl derivatives .
- Titration : Acid-base titration with standardized HCl/NaOH solutions validates hydrochloride content .
Q. How do stereochemical variations impact bioactivity?
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based) to assess activity differences .
- Enzyme assays : Test inhibition potency (e.g., IC) against targets like AChE/BChE, where stereochemistry affects binding .
Q. What methodologies address discrepancies in reported NMR data?
- Deuterated solvent effects : Compare spectra in DMSO-d vs. CDCl to resolve shifts caused by hydrogen bonding .
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., methyl vs. methylene groups) to confirm regiochemistry .
Q. How are impurities profiled and controlled during synthesis?
- LC-MS : Identify trace impurities (e.g., benzyl byproducts) via high-resolution mass matching .
- Column chromatography : Optimize gradient elution (hexane/ethyl acetate) to isolate the target compound from side products .
Methodological Notes
- Synthesis Refinement : and highlight the importance of reaction stoichiometry (e.g., 1:1 molar ratios in reductive amination) to minimize unreacted intermediates.
- Safety Protocols : and emphasize rigorous PPE and waste segregation to comply with TSCA regulations.
- Data Validation : Cross-reference spectral data (e.g., NMR δ values) with patent literature to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
